5-Nitrobenzofuran
Overview
Description
5-Nitrobenzofuran is a heterocyclic aromatic organic compound that consists of a benzene ring fused to a furan ring with a nitro group attached at the fifth position
Mechanism of Action
Target of Action
5-Nitrobenzofuran is a derivative of benzofuran compounds, which are ubiquitous in nature . These compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran compounds, in general, have been found to interact with various biological targets due to their versatile and unique physicochemical properties . For instance, some benzofuran compounds have shown anti-hepatitis C virus activity and have been utilized as anticancer agents .
Biochemical Pathways
Benzofuran compounds have been found to be involved in various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The synthesis of benzofuran derivatives has been explored, with methods such as free radical cyclization cascade and proton quantum tunneling being used to construct the benzofuran ring .
Result of Action
Benzofuran compounds have been found to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that this compound may have similar effects.
Action Environment
The synthesis of benzofuran derivatives has been found to be influenced by various factors, including the presence of free radicals and the use of proton quantum tunneling .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds have been shown to interact with various enzymes and proteins . For instance, some benzofuran compounds have shown significant inhibitory effects on Src kinase .
Cellular Effects
Benzofuran compounds have been shown to have significant cell growth inhibitory effects .
Molecular Mechanism
Benzofuran compounds have been shown to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrobenzofuran typically involves the nitration of benzofuran. One common method is the electrophilic nitration of benzofuran using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the fifth position of the benzofuran ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly nitrating agents and solvents is being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 5-Nitrobenzofuran undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Oxidation: The furan ring can be oxidized to form various oxidation products, depending on the oxidizing agents and conditions used.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 5-Aminobenzofuran.
Substitution: Various substituted benzofuran derivatives.
Oxidation: Oxidized benzofuran derivatives.
Scientific Research Applications
5-Nitrobenzofuran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Derivatives of this compound have shown potential as antimicrobial and anticancer agents.
Industry: It is used in the development of organic electronic materials and as a precursor for dyes and pigments.
Comparison with Similar Compounds
- 2-Nitrobenzofuran
- 3-Nitrobenzofuran
- 4-Nitrobenzofuran
Comparison: 5-Nitrobenzofuran is unique due to the position of the nitro group, which influences its chemical reactivity and biological activity. Compared to other nitrobenzofuran isomers, this compound may exhibit different reactivity patterns in substitution and reduction reactions, as well as distinct biological activities.
Properties
IUPAC Name |
5-nitro-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMMCJSIUVQZFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344313 | |
Record name | 5-Nitrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18761-31-4 | |
Record name | 5-Nitrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitro-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-Nitrobenzofuran?
A1: While not explicitly stated in the provided abstracts, this compound has a molecular formula of C8H5NO3 and a molecular weight of 163.13 g/mol.
Q2: Are there efficient synthetic routes to 2-alkyl-5-nitrobenzofurans?
A2: Yes, several efficient synthetic approaches for 2-alkyl-5-nitrobenzofurans are described. One method utilizes 5-nitrosalicylaldehyde and 2-bromoesters as starting materials, proceeding through 2-(2-formyl-4-nitrophenoxy)alkanoic acids as intermediates. [, ] Another approach utilizes a Wittig reaction with 2-hydroxy-5-nitrobenzyl-triphenyl-phosphonium chloride and n-valeryl chloride. []
Q3: What spectroscopic techniques are used to characterize this compound derivatives?
A3: Researchers frequently utilize Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance (1H-NMR), 13C Nuclear Magnetic Resonance (13C-NMR), and High-Resolution Mass Spectrometry (HR-MS) to confirm the structures of newly synthesized this compound derivatives. [, , ]
Q4: What are the potential applications of this compound derivatives?
A4: Research indicates that this compound derivatives exhibit promising biological activities, making them attractive targets for drug discovery. Some key areas of interest include:
- Antimicrobial agents: Studies have demonstrated the effectiveness of certain this compound derivatives against various Gram-positive and Gram-negative bacteria, as well as fungi. [, , , ]
- Anti-inflammatory agents: Some derivatives display significant in vivo anti-inflammatory activity, particularly in models of carrageenan-induced paw edema. []
- PPAR-γ agonists: Novel this compound-2yl-carbamides have been designed and synthesized, showing potential as PPAR-γ agonists for the treatment of Type-II diabetes. []
Q5: What is dronedarone, and how is it synthesized?
A5: Dronedarone is an antiarrhythmic drug. Several papers describe its synthesis, often starting from 2-butyl-5-nitrobenzofuran as a key intermediate. The synthetic process generally involves steps like Friedel-Crafts acylation, demethylation, etherification with dibutylamine, catalytic hydrogenation, and finally, mesylation and hydrochloride formation. [, , , , , , , , , ]
Q6: How does the structure of this compound relate to its activity?
A6: While specific Structure-Activity Relationship (SAR) studies are not detailed in the abstracts, it is evident that modifications to the this compound core structure influence its biological activity. For instance, the presence and position of substituents like alkyl, alkoxy, or dialkylaminoalkoxy groups significantly impact antimicrobial and antifungal properties. [, , ] Furthermore, the nature of the substituents on the benzoyl moiety in dronedarone analogs affects its pharmacological profile. [, , ]
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